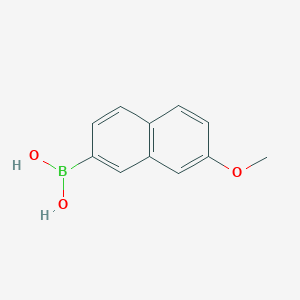

(7-Methoxynaphthalen-2-yl)boronic acid

Description

Naphthalene-based boronic acids are a class of organic compounds that feature a naphthalene (B1677914) scaffold bonded to a boronic acid functional group (-B(OH)₂). These compounds are derivatives of boric acid where one hydroxyl group is replaced by a naphthalenyl group. As members of the broader family of aryl boronic acids, they are notable for their stability, ease of handling, and versatile reactivity. researchgate.net

Their primary application in organic chemistry is as key building blocks or coupling partners in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. researchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. frontierspecialtychemicals.com The naphthalene moiety, with its extended aromatic system, makes these boronic acids particularly useful for constructing compounds with specific electronic and photophysical properties, finding utility in the synthesis of pharmaceuticals and advanced materials. frontierspecialtychemicals.comnih.gov

Table 1: Chemical and Physical Properties of (7-Methoxynaphthalen-2-yl)boronic acid

The properties and reactivity of substituted naphthalene compounds are significantly influenced by the arrangement of their functional groups, a concept known as positional isomerism. Positional isomers have the same molecular formula and the same functional groups, but differ in the location of these groups on the carbon skeleton. studysmarter.co.uk In the case of (methoxynaphthalenyl)boronic acid, numerous isomers exist depending on where the methoxy (B1213986) (-OCH₃) and boronic acid (-B(OH)₂) groups are attached to the two fused rings of the naphthalene core. vedantu.com

The specific placement of these two groups alters the molecule's symmetry, polarity, and electronic properties, which in turn affects its physical properties like melting point and its chemical reactivity. For instance, the steric hindrance around the boronic acid group and the electronic influence of the methoxy group can change dramatically from one isomer to another.

Table 2: Comparison of Selected Positional Isomers of Methoxynaphthalenylboronic acid

Research into this compound is primarily driven by its potential as a highly functionalized and versatile building block in synthetic organic chemistry. The interest in this molecule is based on the combination of its three key structural components: the boronic acid group, the naphthalene core, and the methoxy substituent.

Versatility of the Boronic Acid Group : The boronic acid moiety is a cornerstone of modern synthetic chemistry, enabling robust and high-yielding carbon-carbon and carbon-heteroatom bond formations through various cross-coupling reactions. nih.gov This functional group allows chemists to precisely and efficiently connect the naphthalene scaffold to other molecular fragments.

The Naphthalene Scaffold : The rigid, polycyclic aromatic structure of naphthalene is a common motif in many compounds of interest, including pharmaceuticals, agrochemicals, and materials for organic electronics. frontierspecialtychemicals.com Incorporating this scaffold can impart desirable properties such as fluorescence, thermal stability, and specific biological activities.

Strategic Placement of the Methoxy Group : The methoxy group at the 7-position is not merely a passive substituent. It electronically modifies the naphthalene ring system, which can fine-tune the reactivity of the boronic acid at the 2-position. Furthermore, the methoxy group itself can be a handle for subsequent chemical modifications, such as ether cleavage to a hydroxyl group, providing a route to further derivatization. The specific 2,7-disubstitution pattern creates a distinct and well-defined molecular shape, which is essential for applications where molecular geometry is critical, such as in the design of enzyme inhibitors or specialized organic materials.

In essence, the foundational principle guiding research on this compound is the strategic combination of these three elements to create a sophisticated molecular tool for the construction of complex, high-value chemical structures.

Properties

IUPAC Name |

(7-methoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZIMCICIXJQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269976 | |

| Record name | Boronic acid, (7-methoxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313947-34-1 | |

| Record name | Boronic acid, (7-methoxy-2-naphthalenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313947-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, (7-methoxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxynaphthalen 2 Yl Boronic Acid

Precursor Synthesis Strategies for Naphthalene (B1677914) Boronates

The creation of naphthalene-based boronic acids often relies on the synthesis of specifically functionalized naphthalene precursors. A common and effective strategy involves the preparation of halogenated naphthalene derivatives, which can then undergo conversion to the corresponding boronic acid.

Halogenated naphthalenes serve as critical intermediates. Their synthesis requires precise control over the placement of substituents on the naphthalene core, which can be challenging due to the complex reactivity of the bicyclic aromatic system. nih.gov

A primary precursor for (7-Methoxynaphthalen-2-yl)boronic acid is 2-Bromo-7-methoxynaphthalene (B1282092). nih.gov This compound is synthesized from 7-Bromonaphthalen-2-ol via a methylation reaction. nih.gov In a typical procedure, the hydroxyl group of 7-Bromonaphthalen-2-ol is converted to a methoxy (B1213986) group. This is commonly achieved by reacting the naphthol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate and a suitable solvent like acetone. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with the methylating agent to yield the desired 2-Bromo-7-methoxynaphthalene ether.

Achieving regioselectivity in the functionalization of naphthalene is a significant challenge in synthetic chemistry. nih.govresearchgate.net Direct electrophilic substitution on a naphthalene ring can often lead to a mixture of isomers. nih.gov Therefore, a common strategy to control the position of the methoxy group is to start with a naphthalene derivative where the substitution pattern is already established. By using 7-Bromonaphthalen-2-ol, the positions of the bromo and hydroxyl groups are fixed. The subsequent methylation of the hydroxyl group is a highly selective reaction that does not alter the substitution pattern on the aromatic rings, thus ensuring the unambiguous formation of the 7-methoxy isomer. This precursor-based approach circumvents the regioselectivity problems associated with direct functionalization. chemistryviews.org

Preparation of Halogenated Naphthalene Derivatives

Direct Boronation Approaches to Naphthalene-based Boronic Acids

With the halogenated naphthalene precursor in hand, the next step is the introduction of the boronic acid functional group. The Miyaura borylation is a powerful and widely used method for this transformation. beilstein-journals.orgorganic-chemistry.org

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process that converts aryl halides, such as 2-Bromo-7-methoxynaphthalene, into aryl boronic esters using a diboron (B99234) reagent. organic-chemistry.org This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.net The initial product is typically a pinacol (B44631) ester, which can be used directly in subsequent reactions like the Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid. organic-chemistry.orgnih.gov

The successful synthesis of this compound pinacol ester via the Miyaura borylation of 2-Bromo-7-methoxynaphthalene involves the careful optimization of several reaction components. researchgate.net

Catalyst: A common and highly effective catalyst for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This complex provides the active Pd(0) species required for the catalytic cycle.

Boron Source: Bis(pinacolato)diboron (B136004) (B₂pin₂) is the most frequently used reagent for introducing the boronate ester group. nih.gov

Base: A mild base is crucial for the reaction's success, with potassium acetate (B1210297) (KOAc) being the most common choice. organic-chemistry.orgnih.govorganic-chemistry.org It plays a key role in the transmetalation step of the catalytic cycle. Using stronger bases can sometimes promote competing side reactions. organic-chemistry.org

Solvent: The reaction is typically performed in an anhydrous, aprotic polar solvent such as dioxane, dimethylformamide (DMF), or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.

Temperature: The reaction mixture is generally heated, often to temperatures around 80-120 °C, to ensure a reasonable reaction rate. nih.gov

Optimization of these conditions, including catalyst loading and reaction time, is essential to maximize the yield of the desired boronate ester and minimize the formation of byproducts. researchgate.netmedium.com

Table 1: Typical Reaction Conditions for Miyaura Borylation

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromo-7-methoxynaphthalene | Substrate for borylation |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate group |

| Catalyst | Pd(dppf)Cl₂ | Facilitates the cross-coupling reaction |

| Base | Potassium Acetate (KOAc) | Essential for the catalytic cycle |

| Solvent | Dioxane or DMF (anhydrous) | Provides the reaction medium |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst and reagent degradation |

| Temperature | 80-120 °C | To drive the reaction to completion |

Table 2: List of Chemical Compounds

| Compound Name | Synonym(s) | Role |

|---|---|---|

| This compound | - | Target Compound |

| 2-Bromo-7-methoxynaphthalene | Naphthalene, 2-bromo-7-methoxy- | Precursor/Intermediate |

| 7-Bromonaphthalen-2-ol | 7-Bromo-2-naphthol | Starting Material |

| Bis(pinacolato)diboron | B₂pin₂ | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | Catalyst |

| Potassium acetate | KOAc | Base |

| Dimethyl sulfate | - | Methylating Agent |

| Potassium carbonate | - | Base |

Miyaura Borylation Protocol

Impact of Solvent Systems (e.g., 1,4-dioxane (B91453), dimethyl sulfoxide) on Reaction Efficiency

In the context of palladium-catalyzed borylation reactions, such as the Miyaura borylation, the choice of solvent is a critical parameter that significantly influences reaction efficiency, rate, and sometimes even the product distribution. nih.govacademie-sciences.fr Polar aprotic solvents are commonly employed for these transformations. nih.gov

1,4-Dioxane: This solvent is frequently used for Miyaura borylation reactions, often in conjunction with more active catalyst systems like those generated from Pd(dba)₂ and phosphine (B1218219) ligands (e.g., PCy₃). nih.gov It is effective in solubilizing the organic substrates and the diboron reagent. Reactions in 1,4-dioxane are typically conducted at elevated temperatures, commonly around 80 °C, to achieve efficient conversion, particularly for less reactive aryl bromides or chlorides. nih.gov In some cases, changing from other solvents to 1,4-dioxane can prevent the formation of homocoupling by-products. academie-sciences.fr

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is another polar solvent utilized in the original Miyaura borylation protocol, especially with catalysts like PdCl₂(dppf). nih.gov Its high polarity can facilitate the dissolution of inorganic bases, such as potassium acetate (KOAc), which are crucial for the catalytic cycle. However, the use of DMSO can sometimes lead to undesired side reactions or product degradation. For instance, in the borylation of certain sensitive substrates, DMSO at 80 °C has been observed to cause complete deprotection of silyl (B83357) enol ethers, leading to the borylated ketone instead of the desired protected product. nih.gov Furthermore, in some systems, DMSO has been shown to favor the formation of homocoupling by-products. academie-sciences.fr

The selection between 1,4-dioxane and DMSO is therefore substrate-dependent and requires careful optimization. While both can facilitate the reaction, they can lead to different outcomes in terms of yield, purity, and byproduct formation.

| Solvent | Typical Catalyst System | General Observations | Potential Issues |

|---|---|---|---|

| 1,4-Dioxane | Pd(dba)₂ / Phosphine Ligand | Effective for less reactive aryl halides; can minimize homocoupling. nih.govacademie-sciences.fr | Requires elevated temperatures (e.g., 80 °C). nih.gov |

| Dimethyl Sulfoxide (DMSO) | PdCl₂(dppf) | Good for dissolving inorganic bases; part of the original protocol. nih.gov | Can promote side reactions (e.g., deprotection, homocoupling) at high temperatures. nih.govacademie-sciences.fr |

Addressing Challenges and Managing Side Reactions (e.g., competing debromination)

While palladium-catalyzed borylation is a powerful tool, it is not without challenges. Several side reactions can occur, diminishing the yield of the desired boronic ester and complicating purification.

Competing Debromination/Protodeboronation: One of the most common side reactions is the reductive debromination of the starting aryl bromide to yield the corresponding arene (7-methoxynaphthalene in this case). This process, also known as hydrodehalogenation, can be promoted by the palladium catalyst in the presence of a hydrogen source. Another related challenge is protodeboronation, where the newly formed C-B bond is cleaved and replaced by a C-H bond. ed.ac.ukresearchgate.net This is particularly problematic under basic, aqueous conditions where the boronic ester may first hydrolyze to the boronic acid, which can then undergo protodeboronation. ed.ac.ukresearchgate.net

Strategies for Mitigation:

Choice of Base: The selection of the base is critical. Weak bases like potassium acetate (KOAc) are often preferred over strong bases to minimize side reactions, including competing Suzuki-Miyaura coupling if the product boronic ester is activated. organic-chemistry.org

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress the hydrolysis of the boronic ester to the more labile boronic acid, thereby reducing the risk of subsequent protodeboronation. ed.ac.uk

Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to increased byproduct formation. Careful monitoring of the reaction progress is essential to quench it upon completion.

Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of the desired borylation and undesired side reactions.

Homocoupling: Another potential side reaction is the homocoupling of the starting aryl bromide to form a biaryl byproduct. The choice of solvent can influence the extent of this reaction, as noted in studies where solvents like DMSO and DMF favored homocoupling compared to 1,4-dioxane. academie-sciences.fr

Lithiation-Borylation Sequence

An alternative and highly effective route to aryl boronic acids is the lithiation-borylation sequence. This method involves the formation of a potent organolithium nucleophile from an aryl halide, which is then trapped with an electrophilic boron reagent. This pathway is particularly useful when the required aryl halide is readily available.

Lithium-Halogen Exchange Utilizing Organolithium Reagents (e.g., n-butyllithium)

The initial and key step in this sequence is the lithium-halogen exchange. numberanalytics.com This reaction involves treating the starting material, 2-bromo-7-methoxynaphthalene, with a strong organolithium base, most commonly n-butyllithium (n-BuLi). The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comwikipedia.org

The mechanism involves the formation of an intermediate "ate complex" where the organolithium reagent coordinates to the halogen atom of the aryl bromide. numberanalytics.comharvard.edu This is followed by a rapid exchange, yielding the desired aryllithium species (7-methoxy-2-naphthalenyllithium) and n-butyl bromide as a byproduct. wikipedia.org This exchange is an equilibrium process, but it is driven towards the formation of the more stable aryllithium reagent.

Electrophilic Quenching with Borate (B1201080) Reagents (e.g., trimethyl borate)

Once the aryllithium intermediate is generated in situ, it is immediately trapped by adding an electrophilic boron reagent. Trialkyl borates, such as trimethyl borate B(OMe)₃, are commonly used for this purpose. The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

This addition forms a tetracoordinate boronate complex. Upon aqueous workup, this intermediate breaks down to furnish the corresponding boronic ester, in this case, the dimethyl ester of this compound.

Controlled Hydrolysis of Boronic Esters to Yield Free Boronic Acids

The boronic ester formed in the previous step is typically not isolated but is directly hydrolyzed to the final this compound. This is usually accomplished during the aqueous workup of the reaction mixture. u-tokyo.ac.jp The addition of water or, more commonly, an acidic aqueous solution (e.g., dilute HCl) facilitates the hydrolysis of the two methoxy groups from the boron atom. nih.gov

The stability of boronic esters to hydrolysis can vary. While some, like pinacol esters, can be quite stable, simple methyl esters are generally more susceptible to hydrolysis. organic-chemistry.orgorganic-chemistry.org The process must be controlled to ensure complete conversion to the boronic acid without promoting undesired side reactions like protodeboronation, which can be accelerated in aqueous media. ed.ac.uk

Critical Parameters for Reaction Control (e.g., stringent temperature regulation, anhydrous environments)

The success of the lithiation-borylation sequence is highly dependent on rigorous control of the reaction conditions due to the extreme reactivity of the organolithium intermediates.

Stringent Temperature Regulation: Lithium-halogen exchange reactions are extremely fast and exothermic. harvard.edursc.org To prevent side reactions, such as reaction with the solvent (e.g., THF) or decomposition of the aryllithium species, these reactions must be conducted at very low temperatures. wikipedia.org A temperature of -78 °C, conveniently achieved with a dry ice/acetone bath, is standard practice for both the lithiation and borylation steps. bris.ac.uk Maintaining this low temperature is crucial for achieving high yields and purity.

Anhydrous Environments: Organolithium reagents like n-BuLi are potent bases and nucleophiles that react violently with protic sources, including water. wikipedia.org Therefore, the entire reaction sequence must be carried out under strictly anhydrous (water-free) conditions. All glassware must be flame-dried or oven-dried before use, and anhydrous solvents must be employed.

Inert Atmosphere: Organolithiums also react with atmospheric oxygen and carbon dioxide. wikipedia.orgrsc.org Consequently, the reaction must be performed under an inert atmosphere of a gas such as argon or nitrogen to prevent the quenching of the reactive intermediate and loss of yield. rsc.org

| Parameter | Requirement | Rationale | Common Practice |

|---|---|---|---|

| Temperature | Stringent low temperature | Prevents decomposition of aryllithium and side reactions. wikipedia.orgrsc.org | -78 °C (Dry ice/acetone bath). bris.ac.uk |

| Atmosphere | Inert (Anhydrous) | Organolithiums react with H₂O, O₂, and CO₂. wikipedia.orgrsc.org | Nitrogen or Argon atmosphere. |

| Solvents/Reagents | Anhydrous | Water quenches the highly basic organolithium reagent. wikipedia.org | Use of freshly distilled/dried solvents and sealed reagents. |

Emerging and Nontraditional Synthetic Routes for Arylboronic Acids

The quest for greener, milder, and more efficient chemical processes has spurred the development of innovative methods for C-B bond formation. These routes often circumvent the harsh conditions or expensive catalysts associated with classical approaches.

Photoinduced borylation has emerged as a powerful, metal-free method for converting aryl halides into arylboronic esters. rsc.orgnih.gov This technique utilizes visible light to activate the substrate, offering a mild and environmentally benign alternative to traditional metal-catalyzed reactions. rsc.org The logical precursor for synthesizing this compound via this method would be a halo-substituted 7-methoxynaphthalene, such as 2-bromo-7-methoxynaphthalene.

The mechanism of photoinduced borylation typically involves the formation of an electron-donor-acceptor (EDA) complex. rsc.orgdigitellinc.com In many systems, an organic base or another electron-rich species acts as the electron donor, while the aryl halide is the acceptor. Upon irradiation with visible light, a single-electron transfer (SET) occurs from the donor to the aryl halide. rsc.org

This process generates an aryl radical anion, which rapidly fragments to produce an aryl radical and a halide anion. rsc.orgchemrxiv.org The highly reactive aryl radical is then trapped by a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the desired arylboronate ester. nih.gov

| Step | Description | Key Intermediates |

| 1. EDA Complex Formation | An electron donor (e.g., base, amine) and an electron acceptor (aryl halide) form an Electron-Donor-Acceptor (EDA) complex. In some cases, the diboron reagent itself participates in the complex. | [Donor---Aryl Halide] Complex |

| 2. Photoexcitation | The EDA complex absorbs visible light, promoting a single-electron transfer (SET) from the donor to the acceptor. | Excited EDA Complex* |

| 3. Aryl Radical Generation | The resulting aryl halide radical anion undergoes fragmentation, cleaving the carbon-halogen bond to produce a highly reactive aryl radical. | Aryl Radical (Ar•), Halide Anion (X⁻) |

| 4. Borylation | The aryl radical is trapped by a diboron reagent (e.g., B₂pin₂), forming a boryl radical intermediate which then propagates the chain or is reduced to the final product. | Arylboronate Ester |

Table 1: Simplified Mechanistic Steps in Photoinduced Borylation of Haloarenes.

Decarboxylative cross-coupling reactions represent another innovative strategy for C-B bond formation, utilizing abundant and stable carboxylic acids as starting materials. nih.gov For the synthesis of this compound, the corresponding precursor would be 7-methoxy-2-naphthoic acid. This approach is particularly attractive as it converts a common functional group directly into a valuable boronic acid moiety.

Recent protocols often employ nickel catalysis to facilitate the decarbonylative borylation of aroyl fluorides, which can be generated in situ from the parent carboxylic acids. nih.govorganic-chemistry.orgnih.gov This method avoids the need for stoichiometric organometallic reagents and demonstrates high selectivity for borylation over other potential cross-coupling pathways. organic-chemistry.org

Nickel-catalyzed decarboxylative and decarbonylative borylation methods exhibit a broad substrate scope and excellent functional group tolerance. nih.govnih.gov Studies have demonstrated successful borylation of aryl carboxylic acids bearing a wide range of electronically diverse substituents, from electron-donating to electron-withdrawing groups. organic-chemistry.org

The reaction is compatible with functional groups that are often sensitive under other conditions, including halides (F, Cl, Br), esters, nitriles, and ketones. nih.gov This high level of tolerance makes it a valuable tool for late-stage functionalization of complex molecules. The methodology has been successfully applied to heteroaryl carboxylic acids and even pharmaceutical compounds, underscoring its broad applicability. nih.govorganic-chemistry.org Given this wide scope, 7-methoxy-2-naphthoic acid is expected to be a suitable substrate for this transformation.

| Functional Group | Compatibility | Reference Example | Yield (%) |

| Alkyl Halides | Tolerated (e.g., Bromides, Chlorides) | Borylation of a substrate containing an alkyl bromide | High |

| Amides/Carbamates | Tolerated | Borylation of a peptide-derived carboxylic acid | Good |

| Ketones | Tolerated | Borylation of a ketone-containing natural product | Good |

| Alcohols (Free -OH) | Tolerated | Borylation of enoxolone (B1671342) (contains a free hydroxyl) | Good |

| Aryl Halides | Tolerated | Borylation of a chlorophenyl-substituted carboxylic acid | High |

| Esters | Tolerated | Borylation of an ester-containing aryl carboxylic acid | High |

Table 2: Functional Group Tolerance in Nickel-Catalyzed Decarboxylative Borylation. Data is generalized from substrate scope studies. nih.govorganic-chemistry.org

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and scalability. nih.gov The synthesis of arylboronic acids via organolithium intermediates, specifically through lithium-halogen exchange, is particularly well-suited for flow reactors. organic-chemistry.org This approach would involve the reaction of an aryl halide like 2-bromo-7-methoxynaphthalene with an organolithium reagent (e.g., n-butyllithium) followed by quenching with a boron electrophile like triisopropyl borate.

The high reactivity and instability of many organolithium intermediates necessitate cryogenic temperatures in batch reactors. okayama-u.ac.jp Flow systems, with their superior heat and mass transfer, allow these reactions to be performed at higher temperatures with very short residence times (often less than a second), minimizing decomposition and side reactions. organic-chemistry.org This "flash chemistry" approach enables remarkable throughput, with capabilities of producing tens of grams per hour on a lab-scale setup. organic-chemistry.org The precise control over stoichiometry and temperature in a flow reactor leads to higher yields and purity of the desired arylboronic acid. rsc.orgrsc.org

Driven by the need to reduce costs and eliminate transition-metal contamination in final products, several metal-free borylation strategies have been developed. These methods often rely on the generation of aryl radicals or other reactive intermediates under base-promoted or photoinduced conditions. rsc.orgorganic-chemistry.org

One effective strategy involves the reaction of aryl bromides with a simple diboron source, such as bis-boronic acid (BBA), under mild conditions using a strong base like potassium tert-butoxide (t-BuOK). organic-chemistry.org This method proceeds directly to the arylboronic acid without requiring a subsequent deprotection step. Mechanistic studies suggest that these reactions proceed via a radical pathway, highlighting a common theme among many modern borylation techniques. organic-chemistry.org The approach is noted for its simplicity, cost-effectiveness, and high functional group tolerance, making it a practical alternative to metal-catalyzed processes for the synthesis of compounds like this compound from 2-bromo-7-methoxynaphthalene. organic-chemistry.org

Micellar Catalysis in Aqueous Media for Environmentally Benign Synthesis

The synthesis of arylboronic acids, including this compound, using micellar catalysis in water represents a significant advancement in green chemistry. This methodology addresses the environmental and economic drawbacks associated with traditional organic solvents by using water as the bulk medium. The core principle of micellar catalysis lies in the use of surfactants, which self-assemble into spherical structures called micelles when their concentration exceeds the critical micelle concentration (CMC) in water.

These micelles possess a hydrophobic core and a hydrophilic exterior, creating nano-sized reaction vessels within the aqueous phase. This structure allows for the solubilization of water-insoluble organic reactants and catalysts, such as the precursor 2-bromo-7-methoxynaphthalene and the palladium catalyst, within the hydrophobic interior. The high local concentration of reagents inside the micelles can lead to a significant acceleration of reaction rates compared to conventional solvent systems, often allowing for milder reaction conditions, such as lower temperatures.

The Miyaura borylation is a key reaction for synthesizing boronic esters and acids, typically involving a palladium catalyst, a boron source like bis(pinacolato)diboron (B₂pin₂), and a base. In the context of micellar catalysis, this reaction can be adapted to proceed efficiently in water. The surfactant not only solubilizes the reactants but can also play an active role in the catalytic cycle. The use of water as a solvent is non-flammable, non-toxic, and inexpensive, drastically improving the safety and environmental profile of the synthesis.

While specific research detailing the micellar synthesis of this compound is not prominently available, the general applicability of this method to aryl bromides is well-documented. The synthesis would proceed via the palladium-catalyzed cross-coupling of 2-bromo-7-methoxynaphthalene with a diboron reagent in an aqueous solution containing a suitable surfactant. Studies on various aryl bromides demonstrate that palladium catalysis in the presence of surfactants like TPGS-750-M (a "designer" surfactant) or even simpler ones can facilitate efficient borylation reactions in water. The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction yield and minimizing side reactions. This environmentally friendly approach avoids the need for hazardous organic solvents and often simplifies product isolation, aligning with the principles of sustainable chemical manufacturing.

Detailed Research Findings

Research into the Miyaura borylation of aryl bromides under aqueous micellar conditions has established effective protocols that are broadly applicable. A common catalytic system involves a palladium source, such as PdCl₂(dtbpf) or other Pd(II) precursors, combined with a suitable ligand and a base. The reaction is performed in a dilute aqueous solution of a surfactant, typically around 2% by weight.

The general procedure involves charging a reaction vessel with the aryl halide (e.g., 2-bromo-7-methoxynaphthalene), the diboron reagent (e.g., bis(pinacolato)diboron), the palladium catalyst, and a base. The aqueous surfactant solution is then added, and the mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete. The product, an arylboronic acid or its corresponding ester, can then be isolated. The surfactant-laden aqueous phase can sometimes be recycled, further enhancing the green credentials of the process.

The table below presents representative data from studies on the micellar-catalyzed borylation of various aryl bromides, illustrating the general efficacy and conditions of this methodology. Note that these are examples for analogous compounds, as specific data for 2-bromo-7-methoxynaphthalene under these conditions is not detailed in the surveyed literature.

Table 1: Representative Conditions and Yields for Micellar Borylation of Aryl Bromides

| Aryl Bromide Substrate | Catalyst System | Surfactant (in Water) | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 98 | |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 99 | |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 96 | |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | 2% TPGS-750-M | K₃PO₄ | RT | 1.5 | 92 |

*RT = Room Temperature. Data is representative of the general methodology for aryl bromides.

Chemical Reactivity and Mechanistic Investigations

Suzuki-Miyaura Cross-Coupling Reactions

(7-Methoxynaphthalen-2-yl)boronic acid serves as a key organoboron reagent in the Suzuki-Miyaura cross-coupling reaction, a versatile and powerful method for the formation of carbon-carbon (C-C) bonds. musechem.comnumberanalytics.com This palladium-catalyzed reaction couples an organoboron compound with an organic halide or pseudohalide, proving indispensable in the synthesis of complex molecules like pharmaceuticals and fine chemicals. musechem.comchemrxiv.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. mt.comrsc.org

The generally accepted mechanism for the Suzuki-Miyaura reaction revolves around a palladium catalyst and proceeds through a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comchemrxiv.orglibretexts.org This cycle begins with a palladium(0) species, which is transformed into a palladium(II) intermediate and then regenerated at the end of the process, allowing the reaction to proceed with only a catalytic amount of the metal. chemrxiv.orgyonedalabs.com

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | The organic halide (R-X) reacts with the Pd(0) complex, cleaving the carbon-halogen bond and adding both fragments to the metal center. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the boronic acid (R') is transferred to the Pd(II) complex, displacing the halide. | No Change (Pd(II)) |

| Reductive Elimination | The two organic groups (R and R') on the Pd(II) complex couple and are expelled as the final product (R-R'), regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |

The catalytic cycle is initiated by the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated palladium(0) complex. numberanalytics.comchemrxiv.org This is a critical step where the palladium center inserts itself into the carbon-halogen (C-X) bond, resulting in the formation of a square-planar palladium(II) species. yonedalabs.comcsbsju.edu The efficiency of this step is highly dependent on the nature of the halide, with reactivity generally following the trend: I > Br > OTf >> Cl. yonedalabs.comnumberanalytics.com Electron-withdrawing groups on the aryl halide can facilitate this step, while electron-donating groups may slow it down. yonedalabs.com The oxidative addition process is fundamental as it activates the organic halide, preparing it for the subsequent coupling step. numberanalytics.com

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic moiety—in this case, the (7-methoxynaphthalen-2-yl) group—from the boron atom to the palladium(II) center. chemrxiv.orglibretexts.org This step requires the presence of a base, which plays a crucial role in activating the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species [RB(OH)₃]⁻, which then readily transfers its organic group to the palladium complex. nih.govresearchgate.net An alternative proposed pathway suggests the base first forms a palladium hydroxo complex [LₙPd(II)-R(OH)], which then reacts with the neutral boronic acid. nih.gov Regardless of the precise pathway, this transfer displaces the halide from the palladium center, resulting in a diorganopalladium(II) intermediate where both coupling partners are bound to the same metal atom. yonedalabs.com

The final step of the catalytic cycle is reductive elimination. numberanalytics.comlibretexts.org In this stage, the two organic groups attached to the palladium(II) complex couple to form the new carbon-carbon bond of the final biaryl product. numberanalytics.com This process causes the palladium center to be reduced from its +2 oxidation state back to its original catalytically active 0 state [Pd(0)]. numberanalytics.comyonedalabs.com The regenerated palladium(0) catalyst can then enter a new cycle, reacting with another molecule of the organic halide, thus perpetuating the reaction. numberanalytics.com This step is typically fast and irreversible, driving the catalytic cycle forward. numberanalytics.com

This compound functions as the organoboron nucleophile in the Suzuki-Miyaura reaction. It is the source of the 7-methoxynaphthalen-2-yl moiety that is transferred to the palladium catalyst during the transmetalation step. This specific boronic acid is a valuable building block for the synthesis of more complex molecules containing the methoxynaphthalene core, which is a prominent substructure in various biologically active compounds, most notably Naproxen. researchgate.netnih.gov Its stability, ease of handling, and reactivity make it a suitable partner for coupling with a wide array of aryl and heteroaryl halides and triflates.

The methoxy (B1213986) (-OCH₃) group at the 7-position of the naphthalene (B1677914) ring plays a significant role in modulating the reactivity of the boronic acid. As a substituent, the methoxy group exerts a strong electron-donating effect through resonance (+M or +R effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. This effect increases the electron density of the entire naphthalene ring system.

This enhanced electron density is particularly important at the ipso-carbon (the carbon atom directly bonded to the boron atom). An increase in electron density on this carbon can influence the rate and efficiency of the transmetalation step. While the precise electronic effects on the transmetalation rate can be complex and depend on the specific reaction mechanism and conditions, a more electron-rich (and thus more nucleophilic) aryl group is often considered to facilitate its transfer from boron to the electrophilic palladium(II) center. yonedalabs.com In some cases, the oxygen of a methoxy group can also play a coordinating role, potentially stabilizing transition states in the catalytic cycle, although this is more commonly observed with ortho-substituted methoxy groups where chelation to the palladium center is geometrically favorable. beilstein-journals.orgnih.gov

| Substituent Group | Electronic Effect | Influence on Aryl Ring Electron Density |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating (Electron-Donating) | Increases |

| -CH₃ (Methyl) | Weakly Activating (Electron-Donating) | Slightly Increases |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -Cl (Chloro) | Weakly Deactivating (Electron-Withdrawing) | Slightly Decreases |

| -NO₂ (Nitro) | Strongly Deactivating (Electron-Withdrawing) | Decreases |

Optimization of Catalytic Systems

The success of coupling this compound hinges on the careful selection and optimization of the catalytic system, which includes the palladium source, ligand, base, and solvent.

The choice of the palladium source and, more critically, the ancillary ligand is paramount for achieving high efficiency, especially when dealing with sterically demanding or electronically deactivated substrates.

Palladium Precursors: Common palladium precursors include Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)). These are typically reduced in situ to the active Pd(0) catalytic species. More advanced, air-stable precatalysts, such as Buchwald's palladacycle precatalysts (e.g., XPhos-Pd-G3), have been developed to provide a reliable and convenient source of the active monoligated Pd(0) species. nih.gov

Ancillary Ligands: For a sterically bulky substrate like this compound, bulky and electron-rich monophosphine ligands are often the most effective. researchgate.net These ligands promote the formation of the active, monoligated palladium species, facilitate the rate-limiting oxidative addition step, and enhance the final reductive elimination step. Widely used ligands for such challenging couplings include biaryl phosphines like SPhos and XPhos. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura reactions. researchgate.net

| Palladium Precursor | Ligand | Characteristics & Application |

| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | "Traditional" system; effective for simple substrates but often less efficient for hindered or challenging partners. |

| Pd(OAc)₂ | SPhos | A bulky, electron-rich biaryl phosphine (B1218219) ligand, highly effective for a broad range of substrates, including aryl chlorides and hindered boronic acids. nih.gov |

| XPhos-Pd-G3 | XPhos (ligand is part of the precatalyst) | An air-stable palladacycle precatalyst that reliably generates the active catalyst; excellent for hindered couplings. nih.gov |

| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) Precursors | NHCs are strong σ-donors that form stable Pd complexes, showing high activity in aqueous media and for coupling aryl chlorides. researchgate.net |

The base and solvent are not merely reaction additives but play crucial roles in the catalytic cycle.

Base: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic trihydroxyborate or alkoxyborate species, which facilitates the transmetalation step. researchgate.netyoutube.com The strength and solubility of the base can significantly affect reaction rates and yields. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). rjptonline.org Stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred for more challenging couplings as they more effectively promote the formation of the reactive boronate species. researchgate.net

Solvent: The solvent must solubilize the various components of the reaction, including the organic substrates, the palladium complex, and the base-boronate adduct. A mixture of an organic solvent and water is frequently used. The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the aryl halide and boronic acid. Common organic solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and alcohols. rjptonline.orghes-so.ch The choice of solvent can influence reaction rates by affecting the solubility and reactivity of the base and the stability of the catalytic species. hes-so.ch

| Base | Solvent System | Typical Application & Notes |

| K₂CO₃ | Toluene/Water or Dioxane/Water | A common and effective combination for a wide range of Suzuki couplings. researchgate.net |

| K₃PO₄ | n-Butanol or Dioxane | A stronger base, often used for coupling less reactive substrates like aryl chlorides or heteroaryl compounds. nih.gov |

| Cs₂CO₃ | Toluene/Water | A highly effective but more expensive base, known to accelerate transmetalation. rjptonline.org |

| NaOH | Methanol/Water | A strong base in a polar protic solvent system; can be very effective but may not be compatible with base-sensitive functional groups. youtube.com |

An increasingly important strategy for conducting Suzuki-Miyaura reactions involves the use of micellar catalysis. This approach aligns with the principles of green chemistry by using water as the bulk solvent. organic-chemistry.org Surfactants, such as polyoxyethanyl α-tocopheryl sebacate (B1225510) (PTS), are added to water in small amounts to form nanomicelles. organic-chemistry.orgresearchgate.net These micelles act as nanoreactors where the hydrophobic substrates and the catalyst can concentrate in the lipophilic core, leading to a significant increase in the effective molarity and accelerating reaction rates. researchgate.net

This technique is particularly advantageous for reactions involving hydrophobic substrates like this compound. Micellar catalysis often allows reactions to proceed under very mild conditions (e.g., room temperature), which can improve functional group tolerance and minimize side reactions like protodeboronation. organic-chemistry.orgresearchgate.net

Petasis Borono-Mannich Reactions

Beyond Suzuki-Miyaura coupling, this compound is also a competent substrate in the Petasis Borono-Mannich (PBM) reaction. This powerful multicomponent reaction involves an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including valuable α-amino acids. wikipedia.orgresearchgate.net

The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. Simultaneously, the boronic acid reacts with the hydroxyl group of a carbonyl adduct (e.g., from an α-hydroxy acid like glyoxylic acid) or a diol solvent, forming a reactive boronate complex. wikipedia.org The nucleophilic naphthalenyl group is then transferred from the boron "ate" complex to the electrophilic iminium ion, forming a new carbon-carbon bond. researchgate.netorganic-chemistry.org

The PBM reaction is valued for its operational simplicity and its ability to construct complex molecules in a single step. nih.gov this compound can be used to synthesize a variety of α-naphthalenyl substituted amines and amino acids, which are of interest in medicinal chemistry. The reaction tolerates a wide range of amine and carbonyl components. nih.govacs.org For example, using glyoxylic acid as the carbonyl component leads directly to the synthesis of unnatural α-amino acids. organic-chemistry.org

Multicomponent Coupling Pathways and Reaction Scopesemanticscholar.org

The Petasis reaction represents a key multicomponent coupling pathway for this compound. This reaction allows for the one-pot synthesis of α-amino acids, β-amino alcohols, and other substituted amines. The scope of the Petasis reaction is extensive, accommodating a variety of aldehydes, amines, and boronic acids. semanticscholar.org For arylboronic acids like this compound, the reaction generally works well with both aliphatic and aromatic aldehydes. The amine component can be a primary or secondary amine, including amino acids and their derivatives. mdpi.com

The reaction conditions are typically mild, often proceeding at room temperature in solvents like dichloromethane (B109758) or ethanol. The presence of a hydroxyl group on the aldehyde or amine component can facilitate the reaction by forming a more reactive boronate intermediate. nih.gov

Strategies for Achieving Stereoselectivity and Enantioselectivitysemanticscholar.org

Achieving stereoselectivity in the Petasis reaction can be accomplished through the use of chiral starting materials, such as a chiral amine or a chiral α-hydroxy aldehyde. mdpi.com The inherent diastereoselectivity of the reaction often favors the formation of one diastereomer over the other. For instance, when enantiopure α-hydroxy aldehydes are used, the Petasis reaction typically proceeds with high anti-diastereoselectivity. nih.gov

Catalytic asymmetric versions of the Petasis reaction have also been developed to achieve enantioselectivity. These methods often employ chiral catalysts, such as chiral biphenols or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. mdpi.com These catalysts can promote the formation of one enantiomer of the product over the other with high enantiomeric excess.

Although no specific studies detailing the use of this compound in stereoselective or enantioselective Petasis reactions have been found, the general strategies developed for other arylboronic acids would likely be applicable. The electronic properties of the methoxy-substituted naphthalene ring could influence the reactivity and selectivity in such transformations.

Reactivity with Various Carbonyl Derivatives and Amine Partnerssemanticscholar.org

This compound is expected to react with a wide range of carbonyl derivatives and amine partners in the context of the Petasis reaction.

Carbonyl Derivatives:

Aldehydes: Both aliphatic and aromatic aldehydes are generally suitable substrates. Functionalized aldehydes, such as α-hydroxy aldehydes and glyoxylic acid, are particularly effective and lead to the formation of β-amino alcohols and α-amino acids, respectively. organic-chemistry.orgmdpi.com

Ketones: While less reactive than aldehydes, ketones can also participate in Petasis reactions, though they may require more forcing conditions.

Amine Partners:

Primary Amines: A variety of primary amines, including alkylamines and anilines, can be used. organic-chemistry.org

Secondary Amines: Cyclic and acyclic secondary amines are common partners in the Petasis reaction. organic-chemistry.org

Amino Acids: The use of amino acids as the amine component allows for the synthesis of dipeptide-like structures. organic-chemistry.org

The reactivity of this compound in these reactions will be influenced by steric and electronic factors of all three components. The electron-donating nature of the methoxy group on the naphthalene ring is anticipated to enhance its nucleophilicity and facilitate the transfer of the aryl group.

Other Covalent and Non-Covalent Interactions

Reversible Formation of Cyclic Boronate Esters with Diolsnih.govsemanticscholar.org

A hallmark of boronic acids, including this compound, is their ability to form reversible covalent bonds with diols to generate cyclic boronate esters. This reaction is typically rapid and occurs under mild conditions, often in aqueous solution. nih.gov The stability of the resulting boronate ester is dependent on several factors, including the pH of the solution, the nature of the diol, and the electronic properties of the boronic acid.

The formation of a five-membered ring with 1,2-diols (like catechol or glucose) or a six-membered ring with 1,3-diols is generally favored. dergipark.org.tr This reversible esterification is the basis for the use of boronic acids in sensors for saccharides and as protecting groups in organic synthesis. vt.edu The equilibrium between the boronic acid and the boronate ester can be shifted by changes in pH; boronate esters are generally more stable at higher pH.

While no specific studies were found that detail the formation of cyclic boronate esters with this compound, it is expected to follow these established principles of boronic acid chemistry. The methoxy group may subtly influence the Lewis acidity of the boron atom and thus the stability of the corresponding boronate esters.

Interactions with Nucleophilic Residues in Biological Systems (e.g., serine, threonine, cysteine)semanticscholar.org

Boronic acids are known to interact with nucleophilic amino acid residues in proteins, a property that has been extensively exploited in the design of enzyme inhibitors. nih.gov The boron atom in a boronic acid is electrophilic and can form a covalent adduct with the hydroxyl group of serine or threonine residues, which are often found in the active sites of proteases. nih.gov This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition of the enzyme. mdpi.com

The interaction with the thiol group of cysteine residues is also possible, though the interaction with serine and threonine is more commonly targeted in the design of serine protease inhibitors. These interactions are generally reversible, which can be an advantageous property for therapeutic agents.

There is no specific research available on the interaction of this compound with these biological nucleophiles. However, based on the general reactivity of arylboronic acids, it could potentially act as an inhibitor of serine or threonine proteases. The naphthalene moiety would likely play a role in directing the molecule to the active site of specific enzymes through hydrophobic and other non-covalent interactions.

Homocoupling Reactions and Competing Pathways

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the desired formation of a C-C bond between the boronic acid and an organic halide can be accompanied by a competing side reaction known as homocoupling. This process leads to the formation of a symmetrical biaryl compound from two molecules of the boronic acid. researchgate.net

The mechanism of homocoupling can vary depending on the reaction conditions but often involves the palladium catalyst. Oxidative conditions can promote the homocoupling of arylboronic acids. rsc.org The tendency for homocoupling can also be influenced by the electronic nature of the boronic acid, with electron-deficient arylboronic acids sometimes being more prone to this side reaction. researchgate.net

While specific studies on the homocoupling of this compound are not prevalent, as an electron-rich arylboronic acid, it might be less susceptible to homocoupling compared to electron-deficient counterparts under typical Suzuki-Miyaura conditions. However, under conditions that favor oxidative coupling, the formation of 7,7'-dimethoxy-2,2'-binaphthyl would be a potential competing pathway. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial to minimize this unwanted side reaction and maximize the yield of the desired cross-coupled product.

Solvent Coordination Effects on Reductive Elimination Processes

Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nature of the solvent can significantly influence the rate and efficiency of this step by coordinating to the palladium center, thereby altering its electronic properties and steric environment. whiterose.ac.ukrsc.orgresearchgate.net While specific kinetic studies on this compound are not extensively documented, the principles derived from related arylboronic acid systems provide a framework for understanding its behavior.

Coordinating solvents, such as those containing nitrogen, sulfur, or electron-rich oxygen atoms (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)), can bind to the palladium(II) intermediate. nih.govacs.org This coordination can stabilize the complex but may also influence the geometry and electron density at the metal center, which in turn affects the rate of reductive elimination. For a diarylpalladium(II) complex, which would be formed after transmetalation with this compound, the coordination of a solvent molecule can facilitate the C-C bond formation. rsc.org

The effect of a solvent's coordinating ability on the rate of reductive elimination is not always straightforward. Strongly coordinating solvents can sometimes inhibit the reaction by occupying coordination sites necessary for the reaction to proceed. nih.gov Conversely, in some systems, solvent coordination is proposed to be essential for promoting the desired pathway. For instance, in reactions involving bulky ligands, solvent coordination can help stabilize the catalytically active species. nih.gov The polarity of the solvent also plays a role, with more polar solvents potentially stabilizing charged intermediates or transition states that may be involved in the reductive elimination process. researchgate.net

The hypothetical effect of different solvents on the rate of a Suzuki-Miyaura coupling involving this compound can be illustrated by considering their coordinating ability and polarity. Non-coordinating, nonpolar solvents like toluene might lead to a baseline reaction rate, while polar, coordinating solvents could either accelerate or decelerate the reductive elimination step depending on the specific mechanism at play.

| Solvent | Coordinating Ability | Polarity | Postulated Effect on Reductive Elimination | Hypothetical Relative Rate Constant (k_rel) |

|---|---|---|---|---|

| Toluene | Low | Low | Minimal coordination; baseline rate. | 1.0 |

| Tetrahydrofuran (THF) | Moderate | Moderate | Moderate coordination may stabilize the transition state. | 2.5 |

| Acetonitrile | High | High | Strong coordination could potentially alter catalyst geometry and accelerate the reaction. | 4.0 |

| N,N-Dimethylformamide (DMF) | High | High | Strong coordination and high polarity may facilitate the bond-forming step. acs.org | 5.5 |

Note: The data in this table is illustrative and based on general principles of solvent effects in palladium-catalyzed reactions, not on direct experimental measurements for this compound.

Analysis of Competing Debromination and Other Undesired Side Reactions during Synthesis

The synthesis of this compound and its subsequent use in cross-coupling reactions can be compromised by several undesired side reactions. The most common of these are debromination (more generally, hydrodehalogenation) of the starting material and protodeboronation of the boronic acid product.

Debromination: In the synthesis of arylboronic acids from aryl bromides (e.g., 2-bromo-7-methoxynaphthalene), debromination is a competing pathway where the bromine atom is replaced by a hydrogen atom. This side reaction is often observed during palladium-catalyzed borylation or subsequent Suzuki-Miyaura coupling reactions. organic-chemistry.org The mechanism can involve the formation of a palladium-hydride species, which can then react with the aryl halide to produce the dehalogenated arene. The source of the hydride can be the solvent, base, or other reagents in the mixture. acs.org

Protodeboronation: This is a significant side reaction where the boronic acid functional group (-B(OH)₂) is cleaved and replaced by a hydrogen atom, converting this compound into 2-methoxynaphthalene. researchgate.net This process is typically promoted by aqueous, acidic, or basic conditions and can be particularly problematic during Suzuki-Miyaura reactions, which are often run under basic conditions. ed.ac.uknih.gov The rate of protodeboronation is highly dependent on pH, with the reaction often proceeding fastest at high pH via the more reactive arylboronate anion. ed.ac.ukacs.org The presence of water and the reaction temperature also significantly influence the extent of this side reaction.

Kinetic studies on various arylboronic acids have shown that both electron-donating and electron-withdrawing groups can affect the susceptibility to protodeboronation. nih.govsemanticscholar.org The methoxy group on the naphthalene scaffold of this compound is an electron-donating group, which can influence the electronic density of the aromatic system and its stability towards protodeboronation.

The competition between the desired cross-coupling reaction and these side reactions is a critical factor in optimizing synthetic protocols. The choice of catalyst, ligands, base, and solvent can be tuned to minimize the formation of these undesired byproducts.

| Side Reaction | Description | Key Promoting Factors | Potential Byproduct |

|---|---|---|---|

| Debromination | Replacement of a bromine atom with a hydrogen atom on the precursor (e.g., 2-bromo-7-methoxynaphthalene). | Presence of hydride sources (e.g., from solvent, base), elevated temperatures, certain catalyst systems. organic-chemistry.org | 2-Methoxynaphthalene |

| Protodeboronation | Cleavage of the C-B bond and its replacement with a C-H bond on the boronic acid. | Aqueous conditions, high pH (basic conditions), elevated temperatures, prolonged reaction times. researchgate.netnih.gov | 2-Methoxynaphthalene |

| Homocoupling | Dimerization of the boronic acid to form a symmetrical biaryl compound. | Presence of oxidants (e.g., air), specific palladium catalyst systems. | 1,1'-Bi(7-methoxy-2-naphthyl) |

Applications in Organic Synthesis

Construction of Biaryl Compounds and Complex Organic Frameworks

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the efficient formation of carbon-carbon bonds. nih.govsandiego.eduresearchgate.net (7-Methoxynaphthalen-2-yl)boronic acid serves as a key coupling partner in these reactions, providing the 7-methoxynaphthalen-2-yl moiety for the construction of a wide array of biaryl compounds and complex organic frameworks.

The rational design and synthesis of naphthalene-containing biaryls are of significant interest due to their unique photophysical properties and potential applications in materials science and medicinal chemistry. The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a highly effective method for creating these structures. nih.govsandiego.edu

In a typical reaction, this compound can be coupled with various aryl halides or triflates to yield the corresponding biaryl products. The reaction conditions are generally mild and tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of naphthalene-containing biaryls. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity. For instance, a common catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, typically sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step of the catalytic cycle.

The following table outlines representative Suzuki-Miyaura coupling reactions for the synthesis of naphthalene-containing biaryls.

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | High |

| 1-Iodonaphthalene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Good |

| 3-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Moderate to High |

| Phenyl triflate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | Good |

This table represents hypothetical, yet plausible, reaction conditions and outcomes based on established Suzuki-Miyaura coupling methodologies.

Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), features a 6-methoxy-naphthalene core. researchgate.net While industrial syntheses of Naproxen itself may follow established routes, the development of novel Naproxen derivatives and analogues often necessitates more flexible synthetic strategies. The modification of Naproxen's carboxylic acid group is a common strategy to produce prodrugs with improved therapeutic profiles. researchgate.net

This compound can be a key starting material in synthetic pathways designed to produce a variety of Naproxen derivatives. For instance, a Suzuki-Miyaura coupling reaction could be employed to first construct the core biaryl structure, which is then further elaborated to introduce the propionic acid side chain characteristic of Naproxen. This approach allows for significant structural diversity in the aryl group coupled to the naphthalene (B1677914) core, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

While direct synthesis of Naproxen from this compound is not the standard industrial method, this boronic acid is a crucial precursor for creating derivatives where the core naphthalene structure is modified. mdpi.comnih.gov For example, new derivatives can be synthesized by coupling this compound with a suitably functionalized aryl halide, followed by further chemical transformations to append the desired side chains.

This compound is also a valuable building block in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic systems. These compounds are of great interest for their applications in organic electronics and materials science.

A powerful strategy for the synthesis of acenaphthylene-fused heteroarenes involves a palladium-catalyzed cascade reaction that combines a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation. In this approach, a 1,8-dihalonaphthalene is first coupled with a heteroarylboronic acid. The resulting intermediate then undergoes an intramolecular C-H activation/arylation to form the fused polycyclic system. This methodology allows for the efficient construction of complex heterocyclic fluoranthene (B47539) analogues in good to high yields. While the specific use of this compound is not explicitly detailed in all published examples, the general applicability of aryl and heteroarylboronic acids in this cascade reaction suggests its potential as a substrate for creating novel, functionalized PAHs.

The same palladium-catalyzed cascade methodology can be extended to the synthesis of polyoxygenated benzo[j]fluoranthene derivatives. These compounds are structurally related to a number of fungal natural products with interesting biological activities. By employing a suitably substituted dihalonaphthalene and a naphthylboronic acid derivative, complex polycyclic frameworks can be assembled in a convergent manner. The reaction of a dihalonaphthalene with a naphthylboronic ester, for example, can lead to the formation of the benzo[j]fluoranthene core structure. This strategy has been successfully applied to the formal total synthesis of the fungal natural product bulgarein. The versatility of the Suzuki-Miyaura coupling component of this cascade allows for the incorporation of various substituted naphthalene units, including those derived from this compound, to generate a diverse range of polyoxygenated benzo[j]fluoranthene derivatives.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

Utilization in Amide Bond Formation Reactions

Beyond its role in carbon-carbon bond formation, this compound, like other arylboronic acids, can function as a catalyst in the direct amidation of carboxylic acids. orgsyn.orgresearchgate.netrsc.org This application represents a greener and more atom-economical alternative to traditional methods that often require stoichiometric activating agents, which generate significant waste. researchgate.net

In this catalytic cycle, the boronic acid is believed to activate the carboxylic acid by forming a reactive acyloxyboron intermediate. rsc.orgrsc.org This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the amide bond and regenerate the boronic acid catalyst. The removal of water, often accomplished using molecular sieves, is crucial to drive the equilibrium towards product formation. rsc.org

Theoretical studies suggest that the mechanism of boronic acid-catalyzed amidation is complex, potentially involving dimeric boron species that facilitate the activation of the carboxylic acid and the delivery of the amine nucleophile. orgsyn.orgic.ac.ukrsc.org The catalytic activity of a particular boronic acid can be influenced by the electronic nature of its substituents. While specific studies detailing the catalytic efficiency of this compound in amidation are not extensively documented, the general principles of boronic acid catalysis are applicable. researchgate.net

The following table summarizes the key steps in the proposed catalytic cycle for boronic acid-mediated amide bond formation.

| Step | Description |

| 1. Activation | The boronic acid reacts with the carboxylic acid to form an acyloxyboron intermediate, releasing a molecule of water. |

| 2. Nucleophilic Attack | The amine attacks the carbonyl carbon of the activated acyl group. |

| 3. Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Product Formation and Catalyst Regeneration | The intermediate collapses to form the amide product and regenerates the boronic acid catalyst. |

This catalytic approach is compatible with a wide range of carboxylic acids and amines, including those with sensitive functional groups, making it a valuable tool in modern organic synthesis.

Gold-Catalyzed Boron Enolate Formation and Subsequent Transformations

A significant application of arylboronic acids, including potentially this compound, lies in a novel method for generating boron enolates from alkynes, catalyzed by gold complexes. This strategy provides an alternative and mild pathway to aldol (B89426) reactions. ucl.ac.uknih.govresearchgate.net

The gold-catalyzed addition of a boronic acid to an alkyne leads to the formation of a boron enolate. ucl.ac.uk This reaction can be performed in a one-pot procedure where the boron enolate is generated in the presence of an aldehyde, leading directly to the corresponding aldol product. ucl.ac.uknih.gov The process is remarkably efficient, proceeding rapidly at ambient temperature with low catalyst loadings. nih.gov For instance, the reaction can be catalyzed by 2 mol% of a gold catalyst like PPh3AuNTf2. ucl.ac.uknih.govresearchgate.net The resulting aldol products are obtained as cyclic boronate esters in high yields. ucl.ac.uk

Table 1: Gold-Catalyzed Boron Enolate Formation and Aldol Reaction ucl.ac.uk

| Entry | Alkyne Substrate | Aldehyde | Arylboronic Acid | Catalyst | Product (Cyclic Boronate Ester) | Yield (%) | Diastereomeric Ratio |

| 1 | ortho-alkynylbenzene boronic acid | Butyraldehyde | - | PPh3AuNTf2 (2 mol%) | Aldol Adduct | 87 | 80:20 |

| 2 | Alkynyl aldehyde | - | Commercially available arylboronic acid (30 mol%) | PPh3AuNTf2 (2 mol%) | Enone | 50 | - |

This table illustrates the general reaction scheme. Specific examples using this compound were not detailed in the source material, but commercially available arylboronic acids were utilized.

The cyclic boronate esters formed from the one-pot aldol reaction are versatile intermediates that can undergo further transformations. nih.govresearchgate.net A key subsequent reaction is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.netlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the introduction of an aryl or vinyl group at the boron-bearing carbon of the aldol product, leading to the synthesis of complex biaryl compounds. nih.govnih.gov

The Suzuki-Miyaura reaction is widely used in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the stability and low toxicity of the organoboron reagents. researchgate.net The reaction typically involves an organoborane, an organic halide, a palladium catalyst, and a base. libretexts.org

In addition to Suzuki-Miyaura coupling, the cyclic boronate ester intermediates can be transformed into other valuable structures, such as phenols through oxidation or dihydrobenzofurans via intramolecular Chan-Lam coupling. nih.govresearchgate.net This demonstrates the synthetic utility of the initial gold-catalyzed boron enolate formation.

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Naphthalene-based boronic acid derivatives are integral to the synthesis of materials for OLEDs, which are used in modern displays and lighting. mdpi.com These materials form the emissive layer of the device, where electrical energy is converted into light. ossila.com The specific structure of (7-Methoxynaphthalen-2-yl)boronic acid makes it a valuable precursor for creating molecules with tailored electronic and photophysical properties necessary for high-performance devices.

Naphthalene-boronic acid derivatives are primarily used as building blocks in the synthesis of larger, complex organic molecules that function as emitters or hosts in the active layer of OLEDs. The boronic acid group is particularly useful for forming carbon-carbon bonds through Suzuki coupling reactions, a powerful method for constructing the conjugated systems required for light emission. mdpi.com

The naphthalene (B1677914) moiety provides a rigid and planar aromatic structure, which is beneficial for charge transport and achieving high photoluminescence quantum yields. nih.gov This structural rigidity helps to minimize non-radiative decay pathways, thus enhancing the efficiency of light emission. researchgate.net The methoxy (B1213986) group (-OCH₃), being an electron-donating group, can modulate the electronic properties of the naphthalene core. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for optimizing charge injection and achieving balanced charge transport within the OLED, which is essential for high efficiency. mdpi.com Naphthalene-based polymers are considered highly suitable materials for OLED applications, particularly for achieving the challenging blue emission required for full-color displays. mdpi.com

The incorporation of naphthalene and boronic acid functionalities into OLED materials has led to significant improvements in device performance, including enhanced efficiency and operational stability. The design of stable boron-containing emitters is critical, as some boron-carbon bonds can be unstable, hindering long-term device performance. chemistryviews.org However, advanced molecular design using specific ligands can create highly stable four-coordinate boron emitters. chemistryviews.org

Research into naphthalene-embedded multi-resonance emitters has yielded deep-blue OLEDs with a maximum external quantum efficiency (EQE) of 37.6% and reduced efficiency roll-off at high brightness. researchgate.net Other naphthalimide-based derivatives have been successfully used as green emitters, achieving an EQE of 3.3%. mdpi.com Furthermore, the development of stable boron emitters featuring thermally activated delayed fluorescence (TADF) has resulted in devices with high power efficiencies of 58.4 lm W⁻¹ and exceptionally long operational half-lifetimes exceeding 12,000 hours. chemistryviews.org These advancements highlight the critical role that the structural properties of naphthalene-boronic acid derivatives play in overcoming key challenges in OLED technology, such as achieving stable and efficient blue emitters. mdpi.com

| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Additional Performance Metrics | Reference |

|---|---|---|---|---|

| Naphthalene-Embedded Multi-Resonance Emitter | Deep-Blue | 37.6% | Reduced efficiency roll-off | researchgate.net |

| Four-Coordinate Boron TADF Emitter | Blue to Yellow | 18% | Power Efficiency: 58.4 lm W⁻¹; Half-life: >12,000 hrs | chemistryviews.org |

| Naphthalimide-Based Bipolar Derivative | Green | 3.3% | Current Efficacy: 7.9 cd/A | mdpi.com |

Fluorescent Probes and Chemosensors

The unique photophysical properties of the naphthalene scaffold make it an excellent platform for the design of fluorescent probes and chemosensors. nih.gov These small molecules are designed to exhibit a change in their fluorescence properties, such as intensity or color, upon interacting with a specific chemical species (analyte). nih.gov The boronic acid group serves as a versatile recognition site, enabling the detection of a wide range of biologically and environmentally important analytes. rsc.orgrsc.org

The design of naphthalene-based fluorescent sensors typically follows a "fluorophore-spacer-receptor" model. In this architecture, the naphthalene derivative acts as the fluorophore, the light-emitting component. The boronic acid group functions as the receptor, which selectively binds to the target analyte. researchgate.net

Key design principles include: